An In-Depth Technical Guide to the Synthesis and Purification of 2-Aminooxyethyliminodiacetic Acid Hydrochloride
An In-Depth Technical Guide to the Synthesis and Purification of 2-Aminooxyethyliminodiacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for 2-Aminooxyethyliminodiacetic acid hydrochloride. The content is structured to offer detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
2-Aminooxyethyliminodiacetic acid hydrochloride is a bifunctional chelating agent of interest in various fields, including bioconjugation and drug delivery. Its structure incorporates an aminooxy group for covalent attachment to aldehydes or ketones and an iminodiacetic acid moiety for strong metal chelation. This guide outlines a multi-step synthesis beginning from commercially available starting materials.
Overall Synthetic Pathway
The synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride can be envisioned through a three-stage process:
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Preparation of a protected aminooxyethyl precursor: This involves the synthesis of N-(2-bromoethoxy)phthalimide, where the phthalimide group serves as a protecting group for the aminooxy functionality and the bromo group acts as a leaving group for subsequent alkylation.
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Alkylation of diethyl iminodiacetate: The protected aminooxyethyl precursor is reacted with diethyl iminodiacetate to form the carbon-nitrogen bond, yielding the fully protected intermediate, diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate.
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Deprotection and hydrolysis: The final stage involves the removal of the phthalimide protecting group and the hydrolysis of the diethyl ester groups, followed by the formation of the hydrochloride salt of the target molecule.
Experimental Protocols
Stage 1: Synthesis of N-(2-Bromoethoxy)phthalimide
3.1.1. Synthesis of N-(2-Hydroxyethoxy)phthalimide
This step involves the O-alkylation of N-hydroxyphthalimide with 2-bromoethanol.
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Materials and Reagents:
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N-Hydroxyphthalimide
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2-Bromoethanol
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Procedure:
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To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
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Add 2-bromoethanol (1.1 eq) to the mixture.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
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3.1.2. Synthesis of N-(2-Bromoethoxy)phthalimide
The hydroxyl group of N-(2-hydroxyethoxy)phthalimide is converted to a bromide, a better leaving group for the subsequent alkylation.
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Materials and Reagents:
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N-(2-Hydroxyethoxy)phthalimide
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Dichloromethane (DCM)
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Procedure:
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Dissolve N-(2-hydroxyethoxy)phthalimide (1.0 eq) in anhydrous DCM.
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Add triphenylphosphine (1.2 eq) to the solution and cool to 0 °C.
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Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
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Stage 2: Synthesis of Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate
This stage involves the N-alkylation of diethyl iminodiacetate with the prepared N-(2-bromoethoxy)phthalimide.
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Materials and Reagents:
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N-(2-Bromoethoxy)phthalimide
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Diethyl iminodiacetate
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
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Procedure:
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To a solution of diethyl iminodiacetate (1.1 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of N-(2-bromoethoxy)phthalimide (1.0 eq) in anhydrous DMF.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Cool the reaction mixture, pour into ice-water, and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Stage 3: Synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride
This final stage involves the deprotection of the phthalimide group and hydrolysis of the ester groups.
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Materials and Reagents:
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Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate
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Hydrazine hydrate (N₂H₄·H₂O)
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Ethanol
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Concentrated Hydrochloric acid (HCl)
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Diethyl ether
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Procedure:
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Dissolve diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate (1.0 eq) in ethanol.
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Add hydrazine hydrate (2.0-5.0 eq) to the solution.
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Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.[1]
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Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.[1]
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Concentrate the filtrate under reduced pressure.
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To the residue, add an excess of concentrated hydrochloric acid.
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Reflux the mixture for 6-12 hours to hydrolyze the ester groups.[2]
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Monitor the hydrolysis by a suitable analytical method (e.g., LC-MS).
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After complete hydrolysis, cool the solution and concentrate it under reduced pressure to obtain the crude product.
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Purify the crude 2-Aminooxyethyliminodiacetic acid hydrochloride by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
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Purification and Characterization
Purification of the final product and intermediates is crucial to obtain a compound of high purity.
Characterization of the final product should be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Melting Point (MP): To assess purity.
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High-Performance Liquid Chromatography (HPLC): To determine purity.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis. Note that the yields are indicative and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of N-(2-Hydroxyethoxy)phthalimide
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| N-Hydroxyphthalimide | 163.13 | 1.0 |
| 2-Bromoethanol | 124.97 | 1.1 |
| Potassium carbonate | 138.21 | 1.5 |
| Product | 207.18 | - |
| Expected Yield (%) | - | 70-85 |
Table 2: Synthesis of N-(2-Bromoethoxy)phthalimide
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| N-(2-Hydroxyethoxy)phthalimide | 207.18 | 1.0 |
| Carbon tetrabromide | 331.63 | 1.2 |
| Triphenylphosphine | 262.29 | 1.2 |
| Product | 270.08 | - |
| Expected Yield (%) | - | 60-75 |
Table 3: Synthesis of Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| N-(2-Bromoethoxy)phthalimide | 270.08 | 1.0 |
| Diethyl iminodiacetate | 189.21 | 1.1 |
| Potassium carbonate | 138.21 | 1.5 |
| Product | 378.38 | - |
| Expected Yield (%) | - | 50-70 |
Table 4: Synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride
| Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| Diethyl N-(2-(phthalimidooxy)ethyl)iminodiacetate | 378.38 | 1.0 |
| Hydrazine hydrate | 50.06 | 2.0-5.0 |
| Concentrated HCl | 36.46 | Excess |
| Product | 228.62 | - |
| Expected Yield (%) | - | 60-80 |
Safety Considerations
This synthesis involves the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
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2-Bromoethanol: Toxic and corrosive.
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Carbon tetrabromide: Toxic and harmful to the environment.
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Triphenylphosphine: Irritant.
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Sodium hydride: Highly flammable and reacts violently with water.
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Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen.
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Concentrated Hydrochloric acid: Highly corrosive.
Conclusion
This technical guide provides a detailed and structured approach to the synthesis and purification of 2-Aminooxyethyliminodiacetic acid hydrochloride. By following the outlined experimental protocols and safety precautions, researchers can reliably produce this valuable compound for their scientific endeavors. The provided diagrams and tables are intended to facilitate a clear understanding of the entire process.
